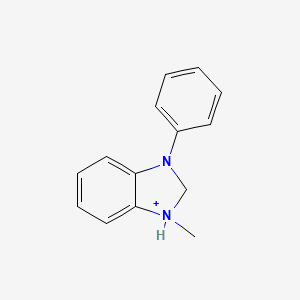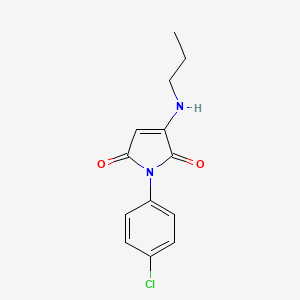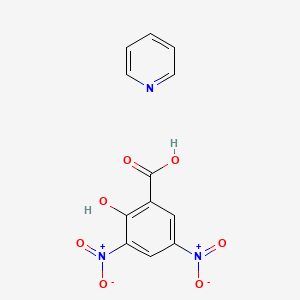
2-Hydroxy-3,5-dinitrobenzoic acid;pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
2-Hydroxy-3,5-dinitrobenzoic acid can be synthesized through the nitration of salicylic acid . . The reaction conditions must be carefully controlled to ensure the selective nitration at the 3 and 5 positions of the aromatic ring.
Chemical Reactions Analysis
2-Hydroxy-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-Hydroxy-3,5-dinitrobenzoic acid has several scientific research applications:
Chemistry: It is used in the quantification of reducing sugars by colorimetry in blood and urine samples.
Biology: It is utilized in the assay of alpha-amylase, an enzyme that breaks down starch into sugars.
Medicine: It is employed in diagnostic tests to detect reducing substances in biological fluids.
Industry: It is used in the synthesis of chiral crystalline adduct materials and in the polymer industry.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3,5-dinitrobenzoic acid involves its reaction with reducing sugars and other reducing molecules to form 3-amino-5-nitrosalicylic acid . This reaction is facilitated by the presence of nitro groups, which act as electron-withdrawing groups, making the aromatic ring more susceptible to nucleophilic attack by reducing agents . The resulting product, 3-amino-5-nitrosalicylic acid, strongly absorbs light at 540 nm, allowing for its detection and quantification .
Comparison with Similar Compounds
2-Hydroxy-3,5-dinitrobenzoic acid is similar to other nitro-substituted aromatic compounds, such as:
2-Hydroxy-5-nitrobenzoic acid: This compound has a single nitro group at the 5 position and is used in similar applications as 2-Hydroxy-3,5-dinitrobenzoic acid.
3,5-Dinitrobenzoic acid: This compound lacks the hydroxyl group and is used in the synthesis of various organic salts.
5-Nitrosalicylic acid: This compound has a nitro group at the 5 position and is used in the preparation of organic salts.
The uniqueness of 2-Hydroxy-3,5-dinitrobenzoic acid lies in its dual nitro substitution, which enhances its reactivity and makes it particularly useful in analytical chemistry for detecting reducing sugars and other reducing substances .
Properties
CAS No. |
52040-80-9 |
|---|---|
Molecular Formula |
C12H9N3O7 |
Molecular Weight |
307.22 g/mol |
IUPAC Name |
2-hydroxy-3,5-dinitrobenzoic acid;pyridine |
InChI |
InChI=1S/C7H4N2O7.C5H5N/c10-6-4(7(11)12)1-3(8(13)14)2-5(6)9(15)16;1-2-4-6-5-3-1/h1-2,10H,(H,11,12);1-5H |
InChI Key |
GGROSKBURLBADW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diethyl-2-methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14652487.png)
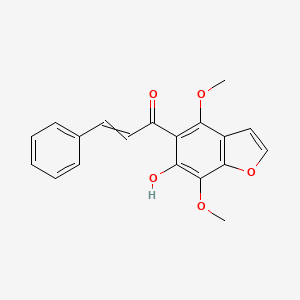
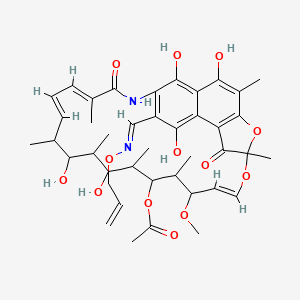
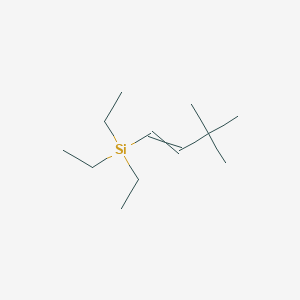
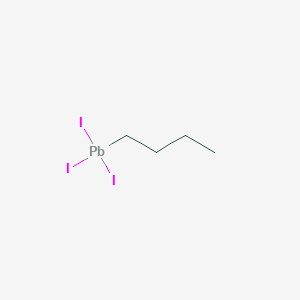

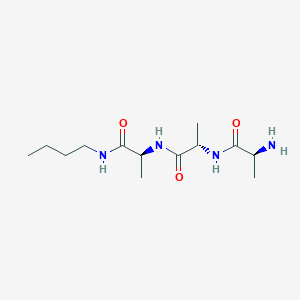
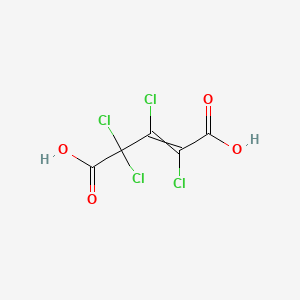
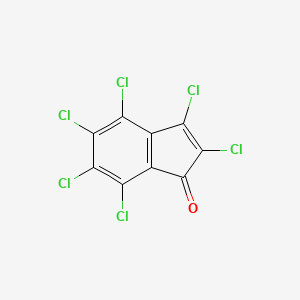

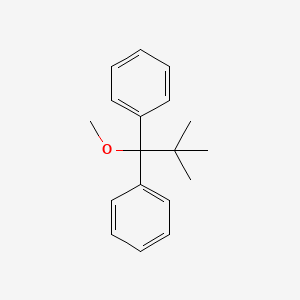
![7,8-Dioxabicyclo[4.2.2]dec-9-ene](/img/structure/B14652542.png)
